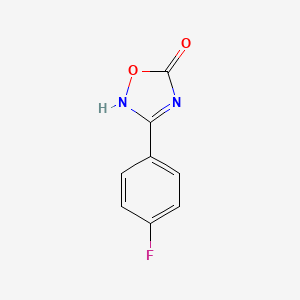![molecular formula C16H21N3O2 B7857642 N-Isopropyl-1-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxamide](/img/structure/B7857642.png)
N-Isopropyl-1-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Isopropyl-1-methyl-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxamide is a synthetic compound belonging to the class of spirooxindoles. These compounds are characterized by a unique spirocyclic structure where two rings share a single atom. This structural motif is found in various natural and synthetic products, many of which exhibit significant biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-1-methyl-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxamide typically involves multi-component reactions. One common method is the reaction of isatins with 1,3-dicarbonyl compounds in the presence of a chiral base organocatalyst. This reaction proceeds via the formation of an enamine intermediate, which then undergoes cyclization to form the spirooxindole scaffold .
Industrial Production Methods
Industrial production of spirooxindoles, including N-Isopropyl-1-methyl-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxamide, often employs green chemistry principles. For instance, catalyst-free methods under solvent-free conditions have been developed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
N-Isopropyl-1-methyl-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can yield reduced spirooxindole products.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the spirocyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve mild temperatures and neutral to slightly acidic pH .
Major Products
The major products formed from these reactions are variously substituted spirooxindoles, which can exhibit diverse biological activities .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its role as a ligand for aminergic G-protein coupled receptors (GPCRs).
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit p53-MDM2 interaction.
Industry: Utilized in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of N-Isopropyl-1-methyl-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxamide involves its interaction with molecular targets such as GPCRs and the p53-MDM2 protein-protein interaction. By binding to these targets, the compound can modulate various cellular pathways, leading to effects such as inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other spirooxindoles such as:
- 5-Bromo-3’-(cyclohexane carbonyl)-1-methyl-2-oxospiro[indoline-3,2’-thiazolidine]
- 2,7-Diamino-2’-oxospiro[chromene-4,3’-indoline]-3-carbonitrile .
Uniqueness
What sets N-Isopropyl-1-methyl-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxamide apart is its specific spirocyclic structure and the presence of an isopropyl group, which can influence its biological activity and binding affinity to molecular targets .
Propriétés
IUPAC Name |
1-methyl-2-oxo-N-propan-2-ylspiro[indole-3,3'-pyrrolidine]-1'-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-11(2)17-15(21)19-9-8-16(10-19)12-6-4-5-7-13(12)18(3)14(16)20/h4-7,11H,8-10H2,1-3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUYGOLBRPXBQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCC2(C1)C3=CC=CC=C3N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(5-Amino-1,3,4-oxadiazol-2-yl)-1-[4-(methylsulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B7857587.png)
![1-[7-(2-fluorophenyl)-4-oxo-1H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B7857588.png)

![3-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B7857623.png)
![N-[[1-(3-Methylbenzoyl)-5-indolinyl]methyl]thiophene-2-carboxamide](/img/structure/B7857629.png)
![1'-(Methylsulfonyl)spiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B7857634.png)
![1'-Isobutyryl-1-methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B7857647.png)
![1-Methyl-1'-(methylsulfonyl)spiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B7857651.png)


